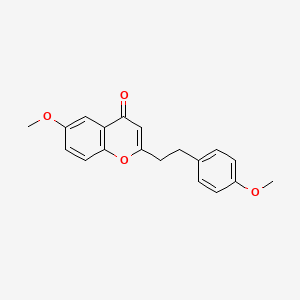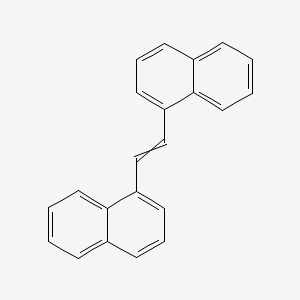
1,1'-(Ethene-1,2-diyl)dinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via an ethene bridge.
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethene-1,2-diyl)dinaphthalene typically involves the use of palladium-catalyzed alkenylation reactions. One practical method includes the reaction of vinylene carbonate with vinyl triflates, which tolerates various functional groups and substitution types . This method allows for the efficient production of the compound with high regioselectivity and yield.
Analyse Chemischer Reaktionen
1,1’-(Ethene-1,2-diyl)dinaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthol derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethene bridge allows for various substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically naphthol and dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which 1,1’-(Ethene-1,2-diyl)dinaphthalene exerts its effects involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, modulating their activity and enhancing inhibitory neurotransmission . This interaction is crucial for its potential therapeutic effects in improving cognitive function.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethene-1,2-diyl)dinaphthalene can be compared with other similar compounds, such as:
1,1’-(1,2-Ethynediylditellanyl)dinaphthalene: This compound features an ethynediyl bridge instead of an ethene bridge, leading to different chemical properties and reactivity.
1,1-Diphenylethylene: While structurally similar, this compound lacks the naphthalene units, resulting in distinct chemical behavior and applications.
The uniqueness of 1,1’-(Ethene-1,2-diyl)dinaphthalene lies in its combination of naphthalene units and ethene bridge, which imparts specific structural and functional properties not found in other related compounds.
Eigenschaften
CAS-Nummer |
3960-21-2 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-(2-naphthalen-1-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H |
InChI-Schlüssel |
REPGVFBGPZJLJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


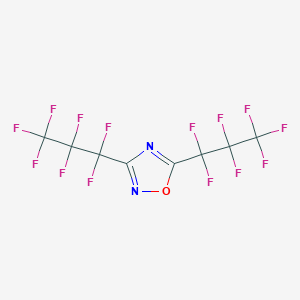
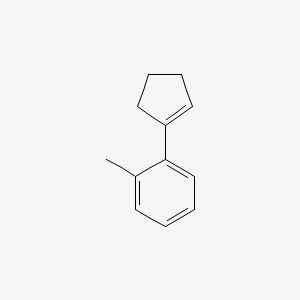
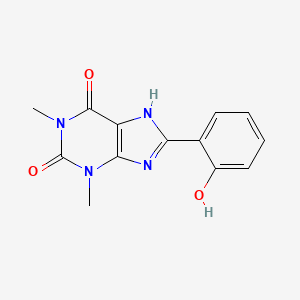
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
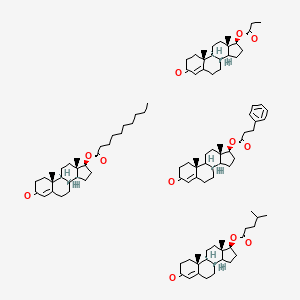
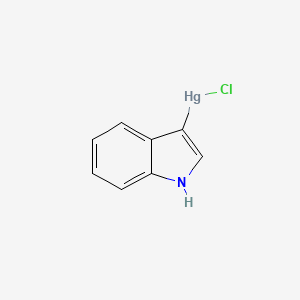

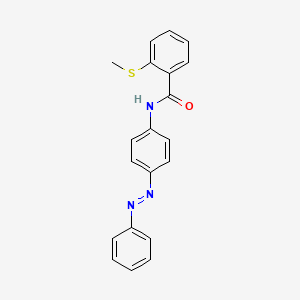
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
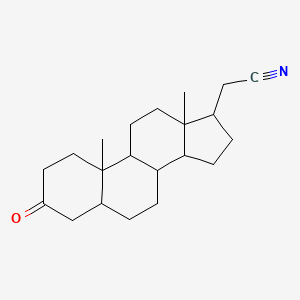
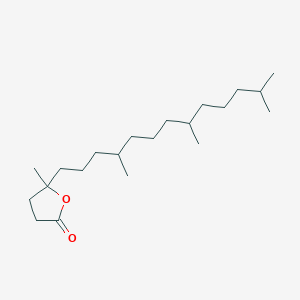
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
